molecular formula C18H15N3 B11781892 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole

2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole

Cat. No.: B11781892
M. Wt: 273.3 g/mol
InChI Key: WSVGIYHUVUUCLA-UHFFFAOYSA-N
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Description

2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloimidazole core, which can be synthesized from aminocarbonyl compounds using the Marckwald reaction . This intermediate is then coupled with a carbazole derivative under specific conditions to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbazole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase domain, which plays a crucial role in cell signaling pathways related to cancer proliferation . The compound binds to the allosteric site of the EGFR, preventing its activation and subsequent downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole apart is its unique combination of the carbazole and pyrroloimidazole structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole

InChI

InChI=1S/C18H15N3/c1-2-4-16-14(3-1)15-6-5-12(9-17(15)20-16)13-7-8-21-11-19-10-18(13)21/h1-6,9-11,13,20H,7-8H2

InChI Key

WSVGIYHUVUUCLA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC=C2C1C3=CC4=C(C=C3)C5=CC=CC=C5N4

Origin of Product

United States

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